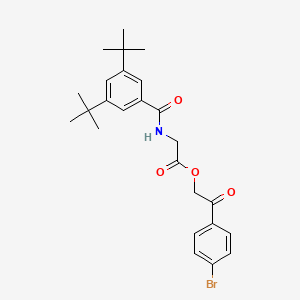

2-(4-bromophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate

Description

The compound 2-(4-bromophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate is a glycine-derived ester featuring a 4-bromophenyl ketone group and a 3,5-di-tert-butyl-substituted benzoyl moiety. Its structure facilitates unique intermolecular interactions, such as weak C–H···O hydrogen bonds, which stabilize dimeric assemblies in the solid state . This compound shares structural motifs with other 2-oxoethyl esters, including a planar carbonyl group and aromatic substituents that influence packing behavior and reactivity.

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30BrNO4/c1-24(2,3)18-11-17(12-19(13-18)25(4,5)6)23(30)27-14-22(29)31-15-21(28)16-7-9-20(26)10-8-16/h7-13H,14-15H2,1-6H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFNYYWFRDBOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 482.42 g/mol. The structure features a bromophenyl group and a di-tert-butylbenzoyl moiety, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 482.42 g/mol |

| CAS Number | 331277-15-7 |

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related compounds show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving membrane permeability and activity against microbes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in various in vitro models. In one study, it was demonstrated that derivatives with similar structures significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may inhibit pathways associated with inflammation, such as NF-kB signaling .

Anticancer Properties

The anticancer activity of this compound has been explored in several cancer cell lines. A notable study reported that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. Additionally, it exhibited cytotoxic effects at micromolar concentrations, indicating its potential as a chemotherapeutic agent .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against E. coli with a zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.

-

Anti-inflammatory Research :

- Objective : To assess the impact on cytokine release.

- Method : ELISA assays were conducted on LPS-stimulated macrophages.

- Results : A reduction in TNF-alpha and IL-6 levels by approximately 40% was observed at 10 µM concentration.

-

Anticancer Activity Analysis :

- Objective : To determine cytotoxic effects on cancer cell lines.

- Method : MTT assay was utilized for cell viability assessment.

- Results : IC50 values were calculated to be around 15 µM for MCF-7 cells, indicating potent anticancer activity.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to act as an intermediate in the synthesis of bioactive molecules. Its structural characteristics allow it to interact with biological targets effectively.

- Antioxidant Activity : Studies indicate that derivatives of compounds containing the di-tert-butylbenzoyl group exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Thermal Stabilizers : The di-tert-butylbenzoyl moiety is known for its effectiveness as a thermal stabilizer in polyolefins, improving the longevity and durability of plastic materials used in various applications .

Food Technology

The compound's potential as a food additive is being explored, particularly for its antioxidant properties that can prolong shelf life by preventing rancidity in fats and oils.

- Food Contact Materials : Regulatory assessments have indicated that compounds similar to this one can be safely used in food contact materials, provided they meet specific migration limits .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of related compounds revealed that those with similar structural motifs significantly reduced lipid peroxidation in vitro. This suggests that 2-(4-bromophenyl)-2-oxoethyl N-(3,5-di-tert-butylbenzoyl)glycinate may have similar effects and could be utilized in formulations aimed at enhancing food preservation .

Case Study 2: Polymer Stabilization

Research highlighted the effectiveness of di-tert-butylbenzoyl derivatives as thermal stabilizers in polyolefin blends. The incorporation of such compounds was shown to enhance thermal degradation temperatures significantly compared to controls without these additives, indicating their potential utility in industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key analogs and their distinguishing features are summarized below:

Key Observations:

Hydrogen Bonding: All 2-oxoethyl esters form R<sup>2</sup>(10) dimers via C–H···O interactions, suggesting a conserved packing preference .

Biological Activity: Pyridazinone derivatives with 4-bromophenyl groups (e.g., FPR2 agonists in ) exhibit receptor-specific activity, but the glycinate ester’s bioactivity remains uncharacterized. The amide linkage in pyridazinone analogs may enhance metabolic stability compared to ester-based compounds like the target molecule .

Substituent Effects : The 3,5-di-tert-butylbenzoyl group in the target compound likely enhances lipophilicity and steric shielding, contrasting with electron-donating groups (e.g., methoxy in 4-methoxybenzoate) that may improve solubility .

Functional Comparisons

- Reactivity: The ester linkage in the target compound is more hydrolytically labile than the amide bonds in pyridazinone derivatives, which could limit its utility in aqueous environments .

- Pharmacological Potential: While GSK4112 (a glycinate derivative with a nitro-thienyl group) modulates nuclear receptors like PPARδ , the target compound’s di-tert-butyl groups may favor membrane permeability but hinder target engagement due to steric effects.

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Compounds

| Parameter | Condition Range | Reference |

|---|---|---|

| Catalyst | DMAP (4-dimethylaminopyridine) | |

| Temperature | 0–25°C (prevents side reactions) | |

| Reaction Time | 12–24 hours |

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, especially for tert-butyl groups. Single-crystal XRD requires slow evaporation from dichloromethane/hexane mixtures .

- FT-IR Spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹). Compare with DFT-predicted spectra to validate assignments .

- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (60–90% organic phase) to assess purity (>98%). Retention times vary based on tert-butyl hydrophobicity .

- NMR (¹H/¹³C) : Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and bromophenyl aromatic protons (δ 7.5–7.8 ppm). DEPT-135 clarifies quaternary carbons .

Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Geometry Optimization : Use B3LYP/6-31G(d) to model the tert-butyl groups’ steric effects on the glycinate backbone. Compare with XRD data to validate .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity toward nucleophiles (e.g., enzyme active sites). Lower gaps (<5 eV) suggest higher reactivity .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate solvation in DMSO or water, critical for bioavailability studies .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., albumin) to study passive diffusion or binding kinetics .

Advanced: What experimental design considerations are critical when assessing the compound's stability under various environmental conditions?

Methodological Answer:

- Split-Plot Designs : Adapt randomized block designs (e.g., split-split plots) to test multiple variables: pH (3–9), temperature (4–40°C), and light exposure. Use four replicates per condition .

- Degradation Pathways :

- Hydrolysis : Monitor via HPLC at pH 7.4 (phosphate buffer, 37°C). Tert-butyl groups may slow ester hydrolysis compared to unsubstituted analogs .

- Photolysis : Use UV-Vis spectroscopy (λ = 254 nm) to quantify degradation products. Bromophenyl groups increase susceptibility to radical formation .

- Statistical Analysis : Apply ANOVA to identify significant degradation factors (p < 0.05) and use Weibull models to predict shelf-life .

Advanced: How can researchers resolve contradictions in bioactivity data obtained from different in vitro assays for this compound?

Methodological Answer:

- Assay Validation :

- Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins. Low kd values (<10⁻³ s⁻¹) indicate stable interactions despite assay variability .

- Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., ester hydrolysis products) .

- Data Integration : Apply Bayesian meta-analysis to reconcile discrepancies across assays, weighting results by methodological rigor (e.g., sample size, controls) .

Advanced: How can the environmental fate of this compound be modeled to assess ecological risks?

Methodological Answer:

- Fugacity Modeling : Use Level III models to predict partitioning into air, water, soil, and sediment. High log Kow (~4–5) suggests bioaccumulation potential .

- Biotic Degradation : Conduct OECD 301D tests with activated sludge to measure biodegradation half-lives. Tert-butyl groups may persist in anaerobic conditions .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-hour EC₅₀ tests (OECD 202). Compare with structural analogs to infer mode of action .

- Algal Growth Inhibition : Use Chlorella vulgaris (OECD 201) to assess photosynthetic disruption. Bromophenyl moieties may enhance toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.